Nickel diethyldithiocarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

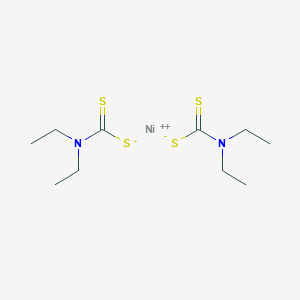

Nickel diethyldithiocarbamate (Ni(DDTC)₂) is a coordination complex formed by the reaction of nickel salts with sodium diethyldithiocarbamate. This compound is characterized by its square-planar geometry, where the nickel(II) ion is coordinated by four sulfur atoms from two bidentate diethyldithiocarbamate ligands . Ni(DDTC)₂ is notable for its applications in chelation therapy, particularly in treating acute nickel carbonyl poisoning, and as a precursor in materials science . Its synthesis typically involves mixing aqueous nickel salts with freshly prepared diethyldithiocarbamate ligands, yielding green precipitates that are purified via recrystallization .

准备方法

Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a salt metathesis reaction. The typical procedure involves reacting nickel chloride with sodium diethyldithiocarbamate in an aqueous or ethanol solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} ] This reaction results in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel sulfide.

Reduction: It can be reduced to nickel metal.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using other ligands like phosphines or amines.

Major Products Formed:

Oxidation: Nickel sulfide (NiS)

Reduction: Nickel metal (Ni)

Substitution: Various nickel complexes with different ligands.

科学研究应用

Catalysis

Nickel diethyldithiocarbamate serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. It is particularly noted for its role in:

- Ligand-Coupled Electron Transfer : Ni(dtc)₂ can undergo a two-electron oxidation process, forming nickel(IV) species that are active in redox reactions. This property is exploited in organic synthesis and materials chemistry .

- Dye-Sensitized Solar Cells (DSSCs) : Research has shown that Ni(dtc)₂ acts as an effective redox mediator in DSSCs, enhancing their efficiency by facilitating electron transfer between the dye and the electrode .

Energy Storage

The compound has been studied for its potential in energy storage applications:

- Redox Flow Batteries (RFBs) : Ni(dtc)₂ has been investigated for its electrochemical properties in RFB systems, where it can influence battery performance through solvent-dependent electrochemical behavior. This includes shifts in voltage and power during charge-discharge cycles .

Material Science

In material science, this compound is utilized as a precursor for synthesizing nickel sulfide materials:

- Thin Film Deposition : The compound is used in the deposition of nickel sulfide thin films, which are important for various electronic applications. The ability to control the morphology and phase of the resulting materials makes it a valuable precursor .

- Nanostructured Materials : Ni(dtc)₂ can be decomposed to yield nanostructured nickel sulfides, which have applications in catalysis and sensor technologies due to their high surface area and reactivity.

Biomedicine

Emerging studies suggest potential biomedical applications:

- Antimicrobial Properties : Some research indicates that nickel dithiocarbamates may exhibit antimicrobial activity, making them candidates for further investigation in pharmaceutical contexts .

Data Table: Summary of Applications

Case Studies

-

Dye-Sensitized Solar Cells :

- A study demonstrated that incorporating Ni(dtc)₂ into DSSCs improved their efficiency by optimizing electron transfer dynamics. The use of this compound allowed for better charge separation and reduced recombination losses.

-

Redox Flow Batteries :

- Research focused on the electrochemical behavior of Ni(dtc)₂ showed significant improvements in voltage stability during cycling tests, indicating its potential as a redox mediator that enhances overall battery performance.

-

Thin Film Synthesis :

- Experimental results indicated that varying the decomposition conditions of Ni(dtc)₂ led to different morphologies of nickel sulfide films, which were characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

作用机制

The mechanism of action of nickel diethyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the metal center, stabilizing it in various oxidation states. This chelation mechanism is crucial for its biological activity, including enzyme inhibition and interaction with DNA and proteins .

相似化合物的比较

Comparison with Similar Compounds

Chelation Efficiency

Ni(DDTC)₂ is compared with other dithiocarbamate complexes and chelators in terms of metal-binding efficacy:

- Key Insight : BDP outperforms DDTC in nickel removal efficiency under stoichiometric conditions. However, DDTC remains the clinical standard for acute nickel carbonyl poisoning due to its rapid action .

生物活性

Nickel diethyldithiocarbamate (Ni(DEDTC)₂) is a coordination compound formed from nickel and diethyldithiocarbamate, a ligand known for its diverse biological activities. This article explores the biological activity of Ni(DEDTC)₂, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₀H₂₀N₂NiS₄ and is characterized by a square planar geometry typical of nickel(II) complexes. The compound is synthesized through the reaction of nickel salts with diethyldithiocarbamate, which acts as a bidentate ligand coordinating through its sulfur atoms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Ni(DEDTC)₂ against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella Typhimurium

- Candida albicans

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of Ni(DEDTC)₂ compared to other dithiocarbamate complexes:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ni(DEDTC)₂ | E. coli | 15 | 50 µg/mL |

| Ni(dtcEt₂)₂ | S. aureus | 20 | 30 µg/mL |

| Ni(dtcBz₂)₂ | S. Typhimurium | 18 | 40 µg/mL |

| Bis(dithiocarbamato)Ni | C. albicans | 25 | 20 µg/mL |

*Data adapted from multiple studies on dithiocarbamate complexes .

The mechanisms underlying the biological activity of Ni(DEDTC)₂ are multifaceted:

- Enzyme Inhibition : Nickel complexes can inhibit various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes .

- Chelation : As a chelating agent, Ni(DEDTC)₂ binds to metal ions such as cadmium and nickel, potentially reducing their toxicity in biological systems .

- Antioxidant Activity : The compound exhibits free-radical scavenging properties, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the antimicrobial activity of Ni(DEDTC)₂ against clinical isolates from patients with infections. The results indicated that Ni(DEDTC)₂ was effective against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Nickel-Induced Toxicity Mitigation

Research demonstrated that Ni(DEDTC)₂ could mitigate nickel-induced toxicity in cell cultures by restoring mitochondrial function and reducing apoptosis rates. This suggests potential applications in treating nickel poisoning or exposure-related conditions .

常见问题

Basic Research Questions

Q. How can researchers optimize the extraction efficiency of nickel diethyldithiocarbamate in environmental water samples?

- Methodology : Use air-assisted liquid-liquid microextraction (AALLME) combined with solidified floating organic drop (SFOD). Key variables include chelating agent concentration (e.g., sodium diethyldithiocarbamate), pH (optimized to 5–9), solvent volume, and salting-out effects. Central composite design (CCD) and response surface methodology (RSM) with desirability functions are critical for multi-variable optimization .

Q. What spectrophotometric methods are validated for nickel quantification using this compound?

- Methodology : Employ dimethylglyoxime (DMG) or diethyldithiocarbamate (DDTC) chelates for colorimetric analysis. For multi-component systems (e.g., Cu, Ni, Co), partial least-squares (PLS) regression in UV-Vis spectroscopy enhances accuracy. Calibration requires standard solutions with controlled pH and stoichiometric ligand ratios .

Q. What protocols are recommended for using sodium diethyldithiocarbamate in nickel chelation therapy?

- Methodology : Administer parenteral sodium diethyldithiocarbamate (12.5 mg/kg IV) to bind systemic nickel, enhancing urinary excretion. Preclinical models suggest combining with low-nickel diets to reduce bioavailability. Monitor hepatotoxicity due to disulfiram metabolism .

Q. How is this compound synthesized for analytical or catalytic applications?

- Methodology : React nickel salts (e.g., NiCl₂) with sodium diethyldithiocarbamate in aqueous ethanol under nitrogen. Purify via recrystallization and characterize using FTIR (C=S and C-N stretches at 950–1050 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How do solvent coordination and ligand structure influence the electrochemical redox cycle of this compound?

- Methodology : Use cyclic voltammetry in acetonitrile to study ligand-coupled electron transfer (LCET). Solvent polarity stabilizes intermediates like [NiIV(Et₂dtc)₃]⁺. X-ray absorption spectroscopy (XAS) and DFT modeling reveal solvent-ligand interactions and redox potential shifts .

Q. How can researchers resolve contradictions in ligand-coupled electron transfer pathways (1e⁻ vs. 2e⁻) for energy storage applications?

- Methodology : Introduce pyridine as a co-ligand to modulate electron transfer. Spectroelectrochemical titration and EPR spectroscopy distinguish between one-electron (radical intermediates) and two-electron (NiII/NiIV transitions) pathways. Controlled ligand substitution minimizes side reactions .

Q. What experimental designs compare the efficiency of DDTC with novel chelators (e.g., BDP) in nickel removal?

- Methodology : Conduct batch studies with fixed Ni(II) concentrations (e.g., 50 mg/L). Adjust molar ratios (DDTC:Ni²⁺ = 2:1 vs. BDP:Ni²⁺ = 1:1) and pH (6–9). Measure residual Ni via atomic absorption spectroscopy (AAS) and compare Langmuir isotherm parameters .

Q. How can chemical vapor generation (CVG) sensitivity for nickel detection be enhanced using DDTC?

- Methodology : Combine ionic liquids (e.g., [C₄mim][PF₆]) with DDTC to stabilize volatile Ni complexes. Optimize KBH₄ concentration and acidification (HCl) for hydride generation. Detect via atomic fluorescence spectrometry (AFS) with detection limits <0.1 µg/L .

Q. What in vivo models evaluate sodium diethyldithiocarbamate efficacy against acute nickel carbonyl poisoning?

- Methodology : Expose rodents to nickel carbonyl vapor (LC₅₀ ~0.2 mg/L). Administer DDTC intraperitoneally within 24 hours. Assess pulmonary edema histopathology and nickel urinary excretion via ICP-MS. Compare survival rates with untreated controls .

Q. How do low-energy vibrations and spin dynamics affect the quantum coherence of this compound complexes?

属性

CAS 编号 |

14267-17-5 |

|---|---|

分子式 |

C10H20N2NiS4 |

分子量 |

355.2 g/mol |

IUPAC 名称 |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI 键 |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

14267-17-5 52610-81-8 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。